

6-Carboxy-X-rhodamine (6-ROX) NHS Ester: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: ROX NHS ester, 6-isomer

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core properties and applications of 6-Carboxy-X-rhodamine N-hydroxysuccinimidyl ester (6-ROX NHS ester), a widely used fluorescent dye for labeling biomolecules. This document details its chemical and spectral characteristics, provides comprehensive experimental protocols for conjugation, and offers insights into purification and troubleshooting.

Core Properties of 6-Carboxy-X-rhodamine NHS Ester

6-Carboxy-X-rhodamine (6-ROX) is a bright, photostable orange-red fluorophore belonging to the rhodamine family of dyes.^[1] Its N-hydroxysuccinimidyl (NHS) ester derivative is a popular amine-reactive labeling reagent used to covalently attach the 6-ROX dye to primary and secondary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides, forming a stable amide bond.^{[1][2]} This conjugation makes it a valuable tool in various life science applications, including fluorescence microscopy, flow cytometry, qPCR, and DNA sequencing.^{[1][3]}

Physicochemical and Spectral Data

The key physicochemical and spectral properties of 6-ROX NHS ester are summarized in the tables below for easy reference and comparison.

Physicochemical Properties	Value	References
Molecular Formula	C ₃₇ H ₃₃ N ₃ O ₇	[1][3][4][5]
Molecular Weight	~631.67 g/mol	[1][4][5]
Appearance	Dark crimson/violet powder	[1][4][5]
Solubility	Good in polar organic solvents (DMF, DMSO), low in water	[1][4][5]

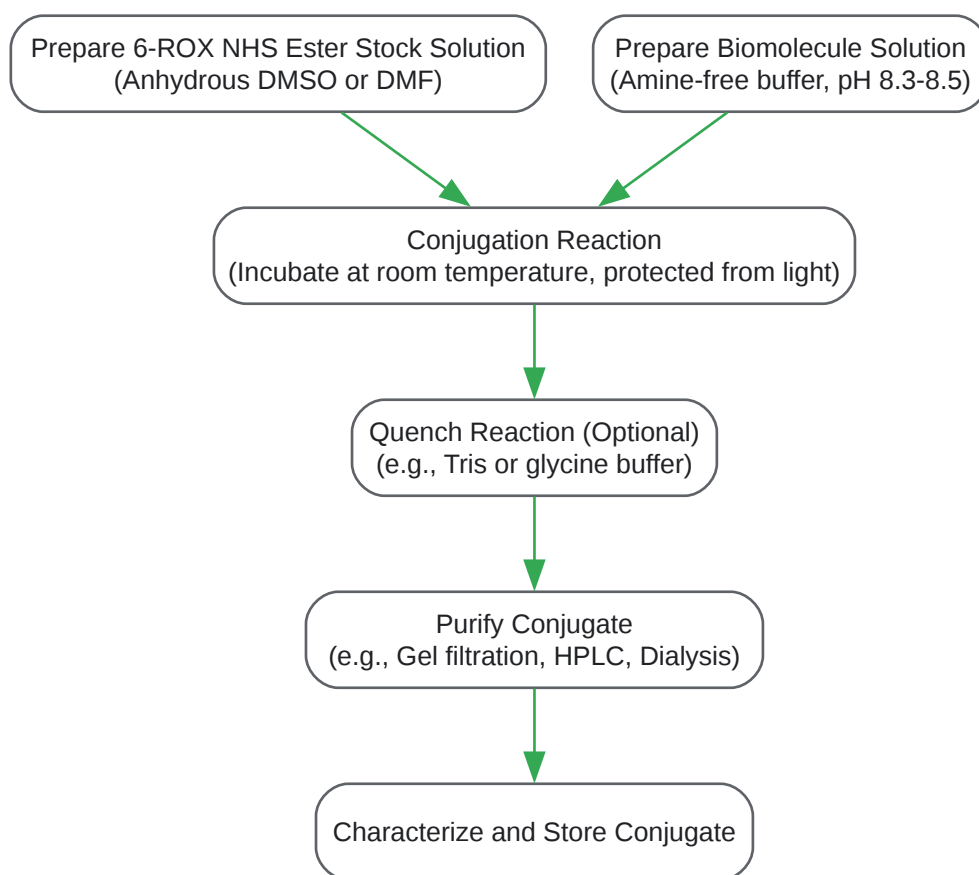
Spectral Properties	Value	References
Excitation Maximum (λ _{ex})	570 - 578 nm	[1][4][5][6]
Emission Maximum (λ _{em})	591 - 604 nm	[1][4][5][6]
Molar Extinction Coefficient (ε)	~88,000 - 95,000 M ⁻¹ cm ⁻¹	[1][4][5]
Fluorescence Quantum Yield (Φ)	~1.0	[4][5]

Experimental Protocols

Successful labeling of biomolecules with 6-ROX NHS ester is critically dependent on the experimental conditions, particularly pH. The NHS ester reacts with unprotonated primary amines, and the optimal pH for this reaction is typically between 8.3 and 8.5.[7] At lower pH, the amine is protonated and non-reactive, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[7][8] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 at 4°C.[9][10]

General Workflow for Bioconjugation

The following diagram illustrates the general workflow for labeling a biomolecule with 6-ROX NHS ester.



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General workflow for 6-ROX NHS ester bioconjugation.

Detailed Methodology for Antibody Labeling

This protocol is a general guideline for labeling antibodies. The optimal dye-to-antibody ratio may need to be determined empirically.

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), the antibody must be purified by methods such as dialysis, ultrafiltration, or gel filtration.[\[11\]](#)[\[12\]](#)
 - Adjust the antibody concentration to 1-10 mg/mL in a reaction buffer of 0.1 M sodium bicarbonate, pH 8.3-8.5.[\[5\]](#)[\[13\]](#)
- 6-ROX NHS Ester Preparation:

- Allow the vial of 6-ROX NHS ester to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation and hydrolysis.[\[12\]](#)
- Prepare a 10 mg/mL stock solution of 6-ROX NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[\[4\]](#)[\[12\]](#)
- Conjugation Reaction:
 - Add a 5- to 10-fold molar excess of the 6-ROX NHS ester stock solution to the antibody solution.[\[4\]](#)
 - Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.[\[4\]](#)[\[5\]](#)
- Quenching (Optional):
 - To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 10-100 mM.[\[4\]](#)[\[12\]](#)
 - Incubate for 15-30 minutes at room temperature.[\[4\]](#)[\[12\]](#)
- Purification:
 - Separate the labeled antibody from the unreacted dye and byproducts using a desalting spin column, gel filtration column (e.g., Sephadex G-25), or dialysis.[\[4\]](#)[\[12\]](#)

Detailed Methodology for Oligonucleotide Labeling

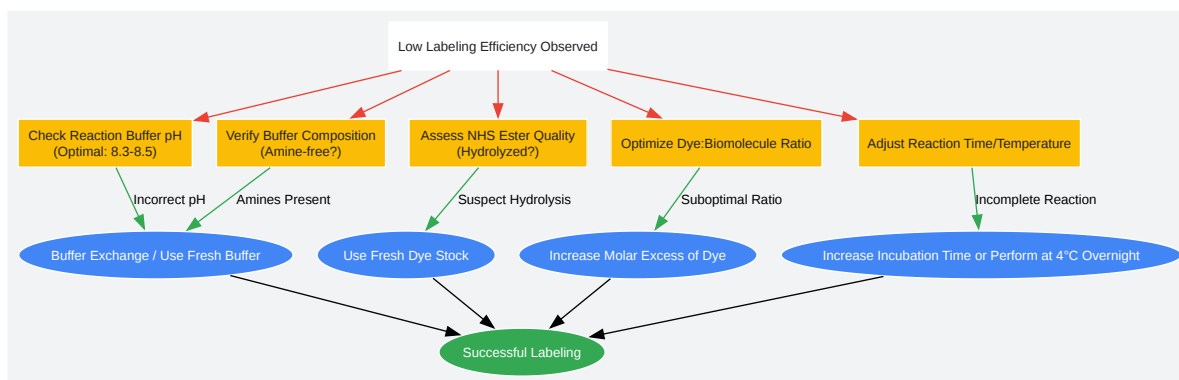
This protocol is designed for labeling amine-modified oligonucleotides.

- Oligonucleotide Preparation:
 - Dissolve the amine-modified oligonucleotide in a conjugation buffer such as 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5, to a final concentration of 0.3 to 0.8 mM.[\[1\]](#)
- 6-ROX NHS Ester Preparation:

- Prepare a stock solution of 6-ROX NHS ester in anhydrous DMSO or DMF. A concentration of approximately 14 mM is often used.[\[1\]](#)
- Conjugation Reaction:
 - Add the 6-ROX NHS ester solution to the oligonucleotide solution. The volume and concentration should be optimized, but a molar excess of the dye is required.[\[1\]](#)
 - Incubate the reaction for at least 2 hours at room temperature with gentle shaking, protected from light.[\[1\]](#) Some protocols suggest incubation for at least six hours or overnight.[\[6\]](#)
- Purification:
 - The labeled oligonucleotide can be purified from the reaction mixture by ethanol precipitation followed by preparative gel electrophoresis or reverse-phase high-performance liquid chromatography (RP-HPLC).[\[6\]](#)[\[14\]](#) For more complex labeled oligonucleotides, HPLC is often the recommended purification method.[\[14\]](#)

Logical Relationship for Troubleshooting Inefficient Labeling

Inefficient labeling is a common issue in bioconjugation. The following diagram outlines a logical approach to troubleshooting this problem.



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Troubleshooting guide for inefficient 6-ROX NHS ester labeling.

Storage and Handling

- 6-ROX NHS Ester: Store at -20°C in the dark, desiccated.[1][4] It can be transported at room temperature for up to three weeks.[4]
- Stock Solutions: NHS ester stock solutions in anhydrous DMF can be stored for 1-2 months at -20°C.[7] Aqueous solutions should be used immediately.[7]
- Labeled Conjugates: Store labeled biomolecules in a suitable buffer at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[4]

By following these guidelines and protocols, researchers can effectively utilize 6-Carboxy-X-rhodamine NHS ester for the fluorescent labeling of a wide range of biomolecules, enabling advancements in various fields of life sciences and drug development.

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